1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione is a synthetic organic compound with a complex structure that includes an imidazolidine ring substituted with a 4-methylphenylmethyl group and a 3-oxobutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione typically involves multi-step organic reactions
Formation of Imidazolidine Ring: The imidazolidine ring can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of 4-Methylphenylmethyl Group: This step involves the alkylation of the imidazolidine ring using 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Addition of 3-Oxobutan-2-yl Group: The final step is the acylation of the imidazolidine ring with 3-oxobutan-2-yl chloride under anhydrous conditions, often using a catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring or the aromatic ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions but can include oxidized or reduced derivatives of the original compound, as well as substituted imidazolidine or aromatic rings.
Scientific Research Applications
1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione: shares similarities with other imidazolidine derivatives, such as:
Uniqueness
The unique combination of the 4-methylphenylmethyl and 3-oxobutan-2-yl groups in this compound provides distinct chemical and biological properties compared to its analogs. This uniqueness can lead to different reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9-4-6-12(7-5-9)8-16-13(19)14(20)17(15(16)21)10(2)11(3)18/h4-7,10H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLXSBCWKWNIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)C(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.